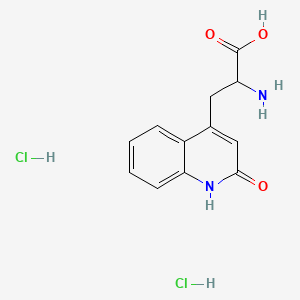

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

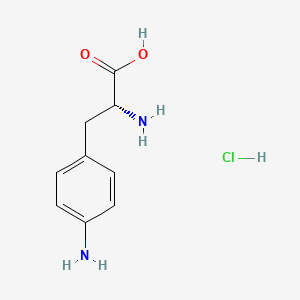

“2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride” is an alanine derivative . It has a molecular formula of C12H12N2O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to an alanine amino acid via a propionic acid linker . The InChI code for this compound is1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H . Physical and Chemical Properties Analysis

This compound has a molar mass of 232.24 g/mol . It has a density of 1.343, a melting point of 290°C (dec.), a boiling point of 522.7±50.0 °C (Predicted), a flashing point of 208.2°C, and a vapor pressure of 2.76E-07mmHg at 25°C . The refractive index is 1.562 .Scientific Research Applications

Analgesic and Diuretic Properties : Ukrainets et al. (2013) synthesized a series of related compounds and analyzed their analgesic and diuretic properties. This study suggests potential medical applications in pain management and diuretic therapy (Ukrainets, Andreeva, Gorokhova, & Kravchenko, 2013).

Quality Control of Pharmaceuticals : Zubkov et al. (2016) discussed the use of analytical methods for quality control of active pharmaceutical ingredients (APIs) among derivatives of this compound. This indicates its relevance in the pharmaceutical industry, especially in the development of new antibiotics (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Antimicrobial Activity : Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel compounds derived from 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride, highlighting its potential in combating microbial infections (Hassanin & Ibrahim, 2012).

Anticancer Properties : Research by Gaber et al. (2021) focused on the synthesis of derivatives and their anticancer effects against breast cancer cell lines, demonstrating its potential use in cancer research (Gaber, Alsanie, Alhomrani, Alamri, El‑Deen, & Refat, 2021).

Antihypoxic Activity : Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives with the aim of discovering new substances with antihypoxic actions. This suggests potential therapeutic applications for conditions related to hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride .

Safety and Hazards

Properties

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVSXYDHVMTBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855646 |

Source

|

| Record name | 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132210-25-4 |

Source

|

| Record name | 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)